molecular formula C7H5BrClFO2S B12852280 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride

Katalognummer: B12852280
Molekulargewicht: 287.53 g/mol
InChI-Schlüssel: FZDAEVWJCPLMQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a bromomethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reaction conditions may vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential pharmaceutical applications due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group is replaced by a nucleophile, leading to the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Bromomethyl)benzenesulphonyl chloride: Lacks the fluorine atom.

    4-Fluorobenzenesulphonyl chloride: Lacks the bromomethyl group.

    3-(Chloromethyl)-4-fluorobenzenesulphonyl chloride: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is unique due to the combination of the bromomethyl group, fluorine atom, and sulfonyl chloride group. This unique structure imparts specific reactivity and properties that make it valuable in various chemical transformations and applications.

Eigenschaften

Molekularformel

C7H5BrClFO2S

Molekulargewicht

287.53 g/mol

IUPAC-Name

3-(bromomethyl)-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(13(9,11)12)1-2-7(5)10/h1-3H,4H2

InChI-Schlüssel

FZDAEVWJCPLMQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)CBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.